molecular formula C20H21NO5S B2933488 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034303-67-6

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2933488
CAS No.: 2034303-67-6
M. Wt: 387.45
InChI Key: SBCIVTMZMHQFQC-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a benzodioxole moiety linked via an ethanone bridge to a sulfonated 1,4-thiazepane ring substituted with a phenyl group at the 7-position. The benzodioxole group (a fused benzene ring with two oxygen atoms in a dioxolane configuration) is known for its metabolic stability and prevalence in bioactive molecules . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic systems play a critical role.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-20(13-15-6-7-17-18(12-15)26-14-25-17)21-9-8-19(27(23,24)11-10-21)16-4-2-1-3-5-16/h1-7,12,19H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCIVTMZMHQFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone (CAS Number: 2034303-67-6) is a complex organic molecule that integrates both aromatic and heterocyclic structures. Given its unique composition, it has garnered interest in medicinal chemistry for potential biological activities. This article aims to explore the biological activity of this compound through available research findings, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure

The molecular formula of the compound is C20H21NO5SC_{20}H_{21}NO_5S, with a molecular weight of 387.5 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a thiazepan ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H21NO5S
Molecular Weight387.5 g/mol
CAS Number2034303-67-6

Potential Biological Activities

Based on structural similarities with other compounds, potential biological activities may include:

  • Antimicrobial Activity : Compounds with benzo[d][1,3]dioxole structures have shown antimicrobial properties in various studies.
  • Anticancer Activity : Some derivatives related to thiazepan and dioxole structures have been investigated for anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds based on their chemical structure.

Key Findings from Related Compounds

Research on related compounds has indicated that:

  • Modifications on the benzene ring can affect receptor affinity and biological activity.
  • The presence of thiazepan rings can enhance certain pharmacological effects due to their ability to interact with various biological targets.

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-2-(phenyl)ethanoneContains benzo[d][1,3]dioxole; lacks thiazepanAntimicrobial
2-(Phenylthiazol-4-yl)-N-(benzo[d][1,3]dioxol)acetamideContains thiazole; similar dioxole structureAnticancer
4-(Benzo[d][1,3]dioxol-5-yloxy)phenolSimilar dioxole ring; no thiazepanAntioxidant

Case Studies and Research Findings

While specific case studies focusing solely on This compound are scarce, research into similar compounds provides insights into its potential applications:

  • Anticancer Research : Compounds structurally similar to those containing the benzo[d][1,3]dioxole moiety have shown promise in anticancer research by targeting specific pathways involved in tumor growth and proliferation.
  • Pharmacological Studies : Investigations into the pharmacodynamics of related compounds have revealed interactions with GABA receptors and other neuropharmacological targets .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Replacement : Replacing benzodioxole with benzo[d]thiazole () introduces a sulfur atom, altering electronic properties and binding affinity.
  • Polarity Modulation: The sulfone group in the target compound increases polarity compared to non-sulfonated analogues, which may improve metabolic stability .

Comparison with Similar Syntheses :

  • Triazole-Thioethanones: The procedure in involves α-halogenated ketones reacting with triazoles, a strategy that could be modified for benzodioxole systems .

Physicochemical and Electronic Properties

Theoretical studies (e.g., density functional theory, DFT) on related compounds suggest:

  • Hammett Parameters : Substituents like chlorine (σₚ ~ 0.23) or methoxy (σₚ ~ -0.27) on aryl groups modulate reactivity and binding kinetics .

Q & A

Q. What are the common synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with a benzodiazepine or thiazepane core. For example, acylation of the benzodioxolyl moiety with activated carbonyl reagents (e.g., acyl chlorides) under basic conditions is a key step. Solvents like anhydrous DMF or THF are used, with catalysts such as BF₃·Et₂O or ZnCl₂ for regioselective control. Purification often employs column chromatography or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer: Structural elucidation relies on spectroscopic techniques:
  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 6.8–7.5 ppm for aromatic protons in benzodioxole) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1705 cm⁻¹) and sulfone (S=O, ~1325 cm⁻¹) stretches .
  • GC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer: Anhydrous solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) are critical to avoid hydrolysis. Reaction temperatures range from 0°C (for sensitive intermediates) to 90°C (for cyclization steps). Catalysts like BF₃·Et₂O improve yield in Friedel-Crafts-type reactions .

Advanced Research Questions

Q. How can computational methods predict the compound’s physicochemical properties?

  • Methodological Answer: Tools like Crippen’s fragmentation method estimate logP (lipophilicity), while McGowan’s method calculates molar volume. NIST WebBook data provides experimental benchmarks for validation. DFT calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps for reactivity studies .

Q. How to resolve contradictions in HRMS data for purity assessment?

  • Methodological Answer: Discrepancies between calculated and observed [M+H]⁺ may arise from isotopic impurities or residual solvents. Use high-resolution instruments (Q-TOF MS) and isotopic pattern analysis. Cross-validate with ¹H NMR integration ratios and TLC/HPLC purity checks .

Q. What strategies stabilize the compound under varying pH and temperature?

  • Methodological Answer: Conduct accelerated stability studies:
  • pH Stability : Test in buffers (pH 1–13) at 25°C/40°C, monitoring degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for sulfones) .

Q. How to assess its biological activity against neurotransmitter receptors?

  • Methodological Answer: Use radioligand binding assays (e.g., [³H]flunitrazepam for GABAₐ receptors). IC₅₀ values are determined via competitive displacement curves. Cross-validate with functional assays (e.g., electrophysiology in transfected HEK cells) .

Q. What pharmacodynamic models predict its blood-brain barrier (BBB) permeability?

  • Methodological Answer: Apply in silico models like the BBB Score (based on polar surface area <90 Ų and logP 1–3). Validate with PAMPA-BBB assays using artificial lipid membranes. Correlate with in vivo pharmacokinetics in rodent models .

Q. How to design analogs with improved metabolic stability?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation. Use deuterium isotope effects to slow metabolism at labile positions .

Q. What chromatographic methods separate its stereoisomers?

  • Methodological Answer:
    Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and ethanol/hexane mobile phases. Derivatize with Mosher’s acid for absolute configuration determination via ¹H NMR .

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